molecular formula C12H13ClN4 B1612905 7-Chloro-4-piperazin-1-YL-quinazoline CAS No. 205259-91-2

7-Chloro-4-piperazin-1-YL-quinazoline

Cat. No. B1612905
CAS RN: 205259-91-2
M. Wt: 248.71 g/mol
InChI Key: MIQLRWXGULIKCO-UHFFFAOYSA-N
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Description

7-Chloro-4-piperazin-1-yl-quinoline is a chemical compound with the empirical formula C13H14ClN3 . It is an important scaffold in medicinal chemistry . This compound is a potent sirtuin inhibitor and also inhibits the serotonin uptake (IC50 of 50 μM) . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum with IC50s of 1.18 μM and 0.97 μM, respectively .


Synthesis Analysis

The synthesis of 7-Chloro-4-piperazin-1-yl-quinoline was first disclosed more than 40 years ago . A novel process for the synthesis of this compound has been patented, which provides a new process of synthesis of a polymorph of 7-chloro-4-piperazin-1-yl-quinoline .


Molecular Structure Analysis

The molecular weight of 7-Chloro-4-piperazin-1-yl-quinoline is 247.72 . The SMILES string representation of this compound is Clc1ccc2c(ccnc2c1)N3CCNCC3 .


Chemical Reactions Analysis

The chemical reactions involving 7-Chloro-4-piperazin-1-yl-quinoline are not well-documented in the available literature. More research is needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

7-Chloro-4-piperazin-1-yl-quinoline is a solid at room temperature . It has a boiling point of 113-116°C . The compound is white to yellow in color .

Mechanism of Action

7-Chloro-4-piperazin-1-yl-quinoline acts as a potent sirtuin inhibitor and also inhibits the serotonin uptake . It exhibits antimalarial activity on D10 and K1 strains of P. falciparum .

Safety and Hazards

The safety information for 7-Chloro-4-piperazin-1-yl-quinoline indicates that it is classified under GHS05, which denotes that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower) .

properties

IUPAC Name

7-chloro-4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-9-1-2-10-11(7-9)15-8-16-12(10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLRWXGULIKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627635
Record name 7-Chloro-4-(piperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205259-91-2
Record name 7-Chloro-4-(piperazin-1-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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